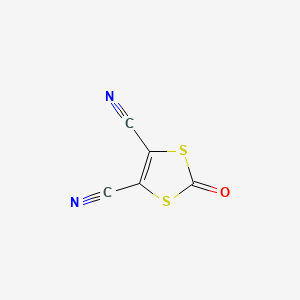

4,5-Dicyano-1,3-dithiol-2-one

Overview

Description

4,5-Dicyano-1,3-dithiol-2-one is an organic compound with the molecular formula C5H2N2OS2 It is characterized by the presence of two cyano groups and a dithiol ring structure

Mechanism of Action

Target of Action

The primary target of 4,5-Dicyano-1,3-dithiol-2-one is the cathode electrolyte interphase (CEI) in lithium-ion batteries, specifically those using LiNi0.8Co0.1Mn0.1O2 (NCM811) as the cathode material .

Mode of Action

This compound interacts with the CEI by forming a stable and uniform film on the cathode material . This film prevents the decomposition of carbonate solvents and the dissolution of nickel elements in NCM811 .

Biochemical Pathways

The action of this compound affects the electrochemical performance of the battery. The formation of the CEI film reduces the polarization and internal resistance of the cell during cycles .

Pharmacokinetics

The discharge capacity retention rate of the cell is 75.59% after 200 cycles with 0.1 wt% this compound-containing electrolyte .

Result of Action

The result of this compound’s action is an enhanced cycling performance and rate capacity of NCM811/Li+ half cell . The initial coulomb efficiency and rate capacity with 0.1 wt% this compound are higher than the blank one .

Action Environment

The action of this compound is influenced by the environment within the battery. For instance, the particle of NCM811 is smooth and integral after 50th cycled, while the particle ruptures in blank electrolyte . This suggests that this compound helps maintain the integrity of the cathode material under the cycling conditions within the battery.

Biochemical Analysis

Biochemical Properties

4,5-Dicyano-1,3-dithiol-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an additive to enhance the cycling performance and rate capacity of lithium-ion batteries . The compound forms stable and uniform cathode electrolyte interphase films, which prevent the decomposition of carbonate solvents and nickel element dissolution . These interactions highlight the compound’s potential in stabilizing biochemical reactions and improving the efficiency of biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in electrochemical tests, the compound has shown to improve the discharge capacity retention rate of cells, indicating its potential in enhancing cellular energy storage and utilization . Additionally, the compound’s ability to form robust cathode electrolyte interphase layers suggests its role in maintaining cellular integrity and function over extended periods.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It forms stable films on the surface of cathode materials, which prevent the decomposition of solvents and the dissolution of metal elements . This stabilization effect is crucial for maintaining the structural integrity of biomolecules and preventing their degradation. Furthermore, the compound’s ability to reduce polarization and internal resistance in cells highlights its role in enhancing the efficiency of biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively. In laboratory settings, the compound has shown remarkable stability, maintaining its effectiveness over multiple cycles of use . This stability is attributed to the formation of stable cathode electrolyte interphase films, which protect the compound from degradation. Long-term studies have also indicated that the compound does not exhibit significant adverse effects on cellular function, making it a reliable additive for prolonged use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low dosages of the compound can enhance the cycling performance and rate capacity of cells without causing significant adverse effects . At higher dosages, the compound may exhibit toxic effects, such as skin and eye irritation . These findings highlight the importance of optimizing the dosage to achieve the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to enhance the efficiency of biochemical reactions. For instance, the compound’s ability to form stable films on cathode materials suggests its role in protecting enzymes and cofactors from degradation . This protective effect is crucial for maintaining the efficiency of metabolic pathways and ensuring the proper functioning of cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound’s ability to form stable films on the surface of cathode materials suggests that it can be effectively transported and localized within specific cellular compartments . This localization is essential for ensuring the compound’s effectiveness in enhancing biochemical reactions and maintaining cellular integrity.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s ability to form stable films on the surface of cathode materials suggests that it is targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This targeting is facilitated by various post-translational modifications and targeting signals, which direct the compound to its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dicyano-1,3-dithiol-2-one typically involves the reaction of 1,3-dithiol-2-one with cyanogen bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dicyano-1,3-dithiol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dicyano-1,3-dithiol-2-one has found applications in several scientific research areas:

Electrochemistry: It is used as an additive in electrolytes to improve the performance of lithium-ion batteries.

Materials Science: The compound is explored for its potential in developing new materials with unique electronic properties.

Chemistry: It serves as a building block for synthesizing other complex organic molecules.

Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

Comparison with Similar Compounds

4,5-Dicyano-1,3-dithiol-2-thione: Similar structure but with a thione group instead of a ketone.

4,5-Dicyano-1,3-dithiol-2-amine: Contains an amine group instead of a ketone.

Uniqueness: 4,5-Dicyano-1,3-dithiol-2-one is unique due to its specific combination of cyano groups and a dithiol ring with a ketone functional group. This structure imparts distinct electronic properties, making it particularly useful in electrochemical applications and materials science.

Properties

IUPAC Name |

2-oxo-1,3-dithiole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMXHRQYNWQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=O)S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239408 | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-31-6 | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dicyano-1,3-dithiol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4,5-Dicyano-1,3-dithiol-2-one in current research?

A: this compound is primarily utilized as a building block for synthesizing more complex molecules with potential applications in materials science. For instance, it serves as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives. [, , ] TTFs are organosulfur compounds known for their electron-donating properties, making them valuable components in conducting and electroactive materials.

Q2: How does this compound react to form these TTF derivatives?

A: this compound undergoes cross-coupling reactions with various 1,3-dithiole-2-thiones in the presence of triethyl phosphite. [, , ] This reaction leads to the formation of asymmetrically substituted tetrathiafulvalene derivatives with cyano groups. These cyano groups can be further modified or utilized for coordination chemistry, opening avenues for diverse molecular architectures.

Q3: Beyond TTF synthesis, are there other applications of this compound?

A: Yes, this compound has been explored for functionalizing carbon materials. [] It reacts with the surface of the carbon, which can then be further modified to introduce thiol groups. This functionalization method allows for tuning the surface properties of carbon materials, making them potentially useful for various applications like catalysis or sensing.

Q4: What are the analytical techniques commonly employed to characterize this compound and its derivatives?

A: Commonly used techniques include nuclear magnetic resonance spectroscopy (NMR), elemental analysis (EA), mass spectrometry (MS), infrared spectroscopy (IR), and cyclic voltammetry. [, , ] NMR helps determine the structure and purity of synthesized compounds. EA provides the elemental composition, while MS offers information about the molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups present in the molecule. Lastly, cyclic voltammetry assesses the electrochemical behavior of the synthesized TTF derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-](/img/new.no-structure.jpg)

![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)